molecular formula C20H21F2N5O3S2 B11306722 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11306722
M. Wt: 481.5 g/mol
InChI Key: SAHYOBQTNUVDSJ-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its complex structure, which includes a triazole ring, fluorophenyl groups, and a methanesulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl and fluorophenyl groups. The methanesulfonamido group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methanesulfonamido group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Modified fluorophenyl derivatives.

Scientific Research Applications

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-CHLOROPHENYL)ACETAMIDE
  • **2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-BROMOPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAM

Properties

Molecular Formula

C20H21F2N5O3S2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H21F2N5O3S2/c1-3-26-18(12-27(32(2,29)30)17-9-7-14(21)8-10-17)24-25-20(26)31-13-19(28)23-16-6-4-5-15(22)11-16/h4-11H,3,12-13H2,1-2H3,(H,23,28)

InChI Key

SAHYOBQTNUVDSJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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